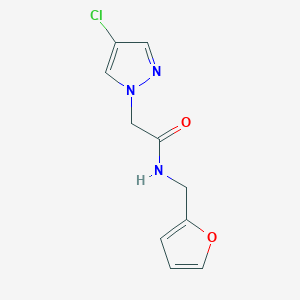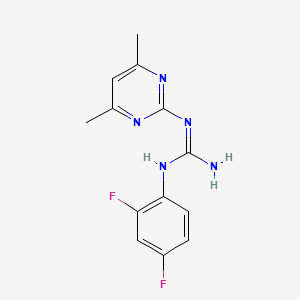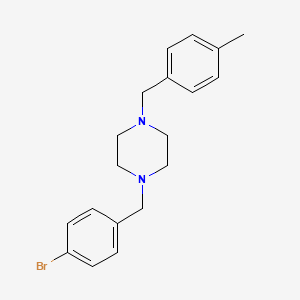![molecular formula C17H17ClN6O3 B10890427 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10890427.png)
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole intermediates, followed by their coupling with a benzamide derivative.
Preparation of Pyrazole Intermediates: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Coupling Reaction: The pyrazole intermediates are then coupled with a benzamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Reduction: 4-[(4-Amino-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Substitution: 4-[(4-Substituted-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Hydrolysis: Corresponding carboxylic acid and amine
Wissenschaftliche Forschungsanwendungen
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrazole-containing compounds.
Wirkmechanismus
The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzamide
- 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzamide
- N~1~-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Uniqueness
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to the presence of both chloro and nitro substituents on the pyrazole ring, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C17H17ClN6O3 |
|---|---|
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C17H17ClN6O3/c1-11-14(9-22(2)20-11)7-19-17(25)13-5-3-12(4-6-13)8-23-10-15(18)16(21-23)24(26)27/h3-6,9-10H,7-8H2,1-2H3,(H,19,25) |
InChI-Schlüssel |
CHGKGBIVZNAZAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10890354.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10890358.png)
![4-tert-butyl-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzamide](/img/structure/B10890359.png)
![6-amino-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B10890366.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10890375.png)
![N'-[(E)-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene]-2-phenylacetohydrazide](/img/structure/B10890378.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10890379.png)
![(7E)-3-(difluoromethyl)-6-phenyl-7-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10890387.png)
![(2E)-2-cyano-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B10890394.png)
![benzyl 2-[(4-chlorophenyl)carbonyl]-N-phenylhydrazinecarbimidothioate](/img/structure/B10890404.png)

![N'-{(E)-[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-methylbenzohydrazide](/img/structure/B10890421.png)
